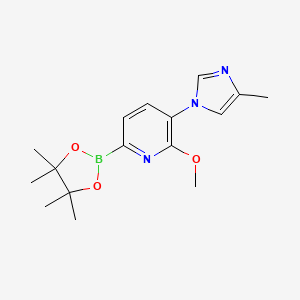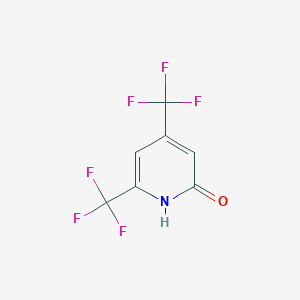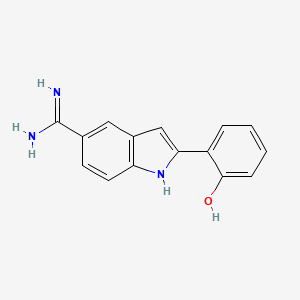
2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide is an organic compound belonging to the class of 2-phenylindoles This compound is characterized by the presence of a hydroxyphenyl group and a carboximidamide group attached to an indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide typically involves the condensation of 2-hydroxybenzaldehyde with an appropriate indole derivative under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The resulting intermediate is then subjected to further reactions to introduce the carboximidamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amines, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-hydroxyphenyl)benzimidazole
- 2-(2-hydroxyphenyl)benzoxazole
- 2-(2-hydroxyphenyl)benzothiazole
Uniqueness
2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
179748-10-8 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide |
InChI |
InChI=1S/C15H13N3O/c16-15(17)9-5-6-12-10(7-9)8-13(18-12)11-3-1-2-4-14(11)19/h1-8,18-19H,(H3,16,17) |
Clave InChI |
JPGNPKIYCTXJPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC3=C(N2)C=CC(=C3)C(=N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


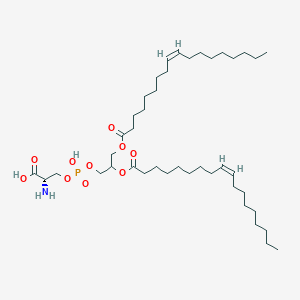
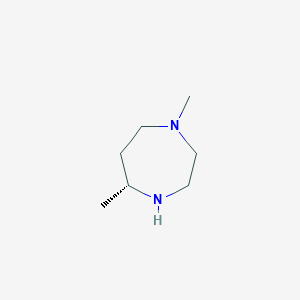
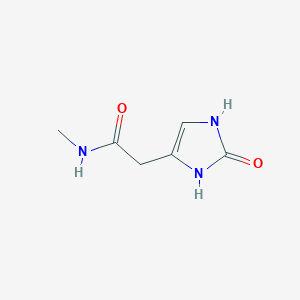
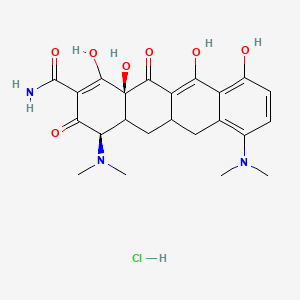
![(E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B12818523.png)
![(2R,3R,4R,5S)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12818525.png)
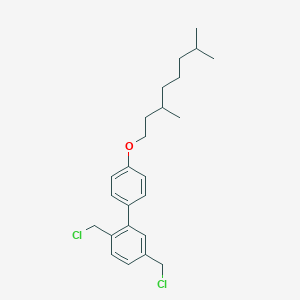
![1-Bromo-6-fluorodibenzo[b,d]furan](/img/structure/B12818531.png)
![3,3-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}azetidine](/img/structure/B12818535.png)
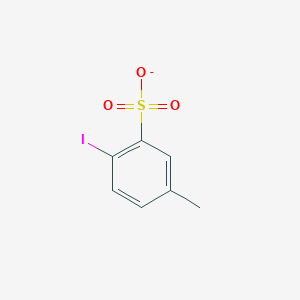
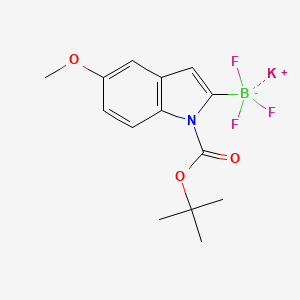
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2,3,4,5,6-pentakis(fluoranyl)phenyl]propanoic acid](/img/structure/B12818557.png)
